2-(2-methoxyphenoxy)-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5/c1-14-7-9-19-17(11-14)25-23(27)16-12-15(8-10-18(16)30-19)24-22(26)13-29-21-6-4-3-5-20(21)28-2/h3-12H,13H2,1-2H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNGXBOOCNPBDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)COC4=CC=CC=C4OC)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-methoxyphenoxy)-N-{6-methyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}acetamide is a complex organic molecule with potential biological applications. This article reviews its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 404.42 g/mol. Its structure features a methoxyphenoxy group linked to a tricyclic core, which is significant for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit tumor necrosis factor-alpha converting enzyme (TACE), with IC50 values indicating potent activity (below 5 nM) in relevant assays .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria . The mechanism likely involves interference with bacterial cell wall synthesis and metabolic pathways.
- Cytotoxicity : In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.
Biological Activity Data
The following table summarizes the biological activity data for the compound and its derivatives:
| Activity Type | Target Organism/Cell Type | IC50/MIC (µM) | Reference |
|---|---|---|---|
| TACE Inhibition | Human Whole Blood Assay | 0.42 | |
| Antibacterial Activity | Various Bacteria | 0.004 - 0.045 | |
| Cytotoxicity | MRC5 Cells | Varies |
Case Studies
Several studies have explored the biological implications of similar compounds:
- Study on TACE Inhibitors : A series of N-hydroxyacetamides were evaluated for their ability to inhibit TACE, leading to decreased TNF-alpha production in inflammatory models . This suggests that the target compound may share similar inhibitory properties.
- Antimicrobial Evaluation : Research involving derivatives showed enhanced antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin, with MIC values significantly lower than those of reference drugs . The structure–activity relationship indicated that modifications in the tricyclic core could enhance efficacy.
- Cytotoxicity Profiling : Compounds structurally related to the target molecule were assessed for cytotoxic effects on various cancer cell lines using MTT assays, revealing promising results that warrant further exploration into their therapeutic potential.
Comparison with Similar Compounds
Chemical Identity :
- CAS Number : 922083-81-6
- Molecular Formula : C₂₃H₂₀N₂O₅
- Molecular Weight : 404.4153 g/mol
- SMILES : COc1ccccc1OCC(=O)Nc1ccc2c(c1)C(=O)Nc1c(O2)ccc(c1)C
This compound features a complex tricyclic core (2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadecahexaene) fused with a methoxyphenoxy-acetamide moiety.
Comparison with Structural Analogs
Positional Isomerism in Methoxyphenoxy Substituents
ortho). This positional shift likely alters steric and electronic interactions, impacting binding affinity in biological systems .
| Property | Target Compound | 3-Methoxy Analog |
|---|---|---|
| Substituent Position | 2-Methoxy (ortho) | 3-Methoxy (meta) |
| Molecular Weight (g/mol) | 404.41 | Similar |
| Predicted LogP* | ~3.2 | ~3.0 |
| *Estimated using fragment-based methods. |
Tricyclic Antidepressants with Shared Core Motifs
Tricyclic antidepressants (TCAs) like Nortriptyline Hydrochloride and Protriptyline Hydrochloride share a tricyclo[9.4.0.0³,⁸]pentadecahexaene core but lack the acetamide and methoxyphenoxy groups. Key differences include:
Heterocyclic Derivatives with Modified Ring Systems
- 733040-96-5 : Contains a 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodecatriene core with a sulfanyl-acetamide group. Sulfur substitution may enhance metabolic stability but reduce solubility compared to the target compound’s oxa-aza system .
- 866811-62-3: Features an 8-thia-4,6,11-triazatricyclo[7.4.0.0²,⁷]tridecadiene core.
Phenoxy Acetamide Derivatives
Compounds like N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)-2-(substituted phenoxy)acetamide exhibit anti-inflammatory and analgesic activities. The target compound’s tricyclic system may confer enhanced rigidity and receptor selectivity compared to simpler bicyclic analogs .
Research Findings and Structural Similarity Analysis
Chemoinformatic Similarity
Using Tanimoto coefficients (Tc) for binary fingerprint comparisons:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
